molecular formula C23H26N4O3 B5535164 7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No. B5535164
M. Wt: 406.5 g/mol
InChI Key: UYVVWZSMVUXIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrazin-3(7H)-one derivatives typically involves multi-step reactions, starting from specific aldehyde or carbaldehyde derivatives, through cyclocondensation or Michael addition processes, leading to the formation of the core structure. For instance, novel compounds have been synthesized via a one-pot three-component cyclocondensation involving pyrazole-4-carbaldehyde derivatives, highlighting the versatility and complexity of synthesizing such compounds (Khalifa, Al-Omar, & Nossier, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, including their N- and O-alkylated derivatives, has been extensively studied using techniques like X-ray crystallography, showing a planar ring structure and a weakened carbonyl character. This suggests a zwitter-ionic resonance structure to increase aromaticity, providing insights into the electronic structure and stability of these compounds (Nakai, Yasui, Nakazato, Iwasaki, Maki, Niwa, Ohashi, & Hirano, 2003).

Chemical Reactions and Properties

Chemiluminescence studies of imidazo[1,2-a]pyrazin-3(7H)-ones reveal the electron-donating effect of substituents like the 4-methoxy group on phenyl, significantly affecting the efficiency of neutral singlet excited-state formation, which is crucial for understanding the chemical reactivity and potential applications of these compounds in biochemical assays (Teranishi, Hisamatsu, & Yamada, 1999).

Physical Properties Analysis

The physical properties of these compounds, such as solvatochromism, have been investigated, showing interactions with hydrogen-bond donor solvent molecules. This property indicates their potential utility in sensing applications, where changes in physical properties can signal the presence of specific molecules or environmental conditions (Nakai et al., 2003).

Chemical Properties Analysis

The chemical properties, including chemiluminescence and fluorescence of these compounds, are significantly influenced by their structural configuration and substituent effects. Studies have shown that the efficiency of chemiluminescence is affected by the conformation between the pyrazine and substituent rings, suggesting the importance of molecular design in optimizing their properties for specific applications (Teranishi, 2001).

Future Directions

The potential of various derivatives of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

2-(azepane-1-carbonyl)-6-(4-methoxyphenyl)-7-prop-2-enylimidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-3-12-27-20(17-8-10-18(30-2)11-9-17)16-26-15-19(24-21(26)23(27)29)22(28)25-13-6-4-5-7-14-25/h3,8-11,15-16H,1,4-7,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVVWZSMVUXIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(N=C3C(=O)N2CC=C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

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